5-Chloro-6-methoxyquinolin-8-amine
Overview
Description
5-Chloro-6-methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 5-Chloro-6-methoxyquinolin-8-amine can be achieved through various methods. One common approach involves the chlorination of 8-aminoquinoline derivatives. For instance, an oxidant-free electrochemical regioselective chlorination of 8-aminoquinoline amides can be performed at ambient temperature using inert dichloromethane as the chlorinating reagent . Additionally, classical synthesis protocols such as the Gould-Jacobs, Friedländer, and Skraup methods can be employed for the construction of the quinoline scaffold .
Chemical Reactions Analysis
5-Chloro-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
5-Chloro-6-methoxyquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound exhibits significant biological activities, including antimalarial, antileishmanial, and antimicrobial properties
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . By stabilizing the enzyme-DNA complex, these compounds induce DNA strand breaks, leading to cell death .
Comparison with Similar Compounds
5-Chloro-6-methoxyquinolin-8-amine can be compared with other similar compounds, such as:
8-Quinolinamine: Exhibits broad-spectrum anti-infective properties.
6-Methoxyquinolin-8-amine: Known for its antiplasmodial activity.
5-Chloro-8-hydroxyquinoline: Used in the synthesis of various pharmaceuticals. These compounds share similar quinoline scaffolds but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
5-chloro-6-methoxyquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-14-8-5-7(12)10-6(9(8)11)3-2-4-13-10/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRLNQZKYHNBCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)N)N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277216 | |
Record name | 5-chloro-6-methoxyquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-19-0 | |
Record name | MLS002637555 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-6-methoxyquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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